[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
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Overview
Description
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate is a complex organic compound that features a combination of chlorinated aromatic rings and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the pyridine ring.
Formation of the carbamate group: This is typically done by reacting an amine with a chloroformate to form the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Use of catalysts: To increase the reaction rate and selectivity.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a lead compound for the development of new drugs.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The chlorinated aromatic rings and carbamate group allow it to bind to proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
- [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-difluorophenyl)carbamate
Uniqueness
Compared to similar compounds, [2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate is unique due to the presence of multiple chlorinated aromatic rings. This feature enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-13-8-14(21)10-15(9-13)24-19(25)26-11-12-4-3-7-23-18(12)27-17-6-2-1-5-16(17)22/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAJISRDOHKHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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